molecular formula C28H26O9 B014751 Methyl 2,3,6-Tri-O-benzoyl-alpha-D-galactopyranoside CAS No. 3601-36-3

Methyl 2,3,6-Tri-O-benzoyl-alpha-D-galactopyranoside

Cat. No.: B014751
CAS No.: 3601-36-3
M. Wt: 506.5 g/mol
InChI Key: WXFFEILSURAFKL-SUWSLWCISA-N
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Description

Methyl 2,3,6-Tri-O-benzoyl-alpha-D-galactopyranoside: is a biochemical reagent commonly used in life science research. It is a derivative of galactose, a type of sugar, and is characterized by the presence of benzoyl groups at the 2, 3, and 6 positions of the galactopyranoside ring. This compound is known for its high purity and is often used in various biochemical assays .

Properties

IUPAC Name

[(2R,3S,4S,5R,6S)-4,5-dibenzoyloxy-3-hydroxy-6-methoxyoxan-2-yl]methyl benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H26O9/c1-33-28-24(37-27(32)20-15-9-4-10-16-20)23(36-26(31)19-13-7-3-8-14-19)22(29)21(35-28)17-34-25(30)18-11-5-2-6-12-18/h2-16,21-24,28-29H,17H2,1H3/t21-,22+,23+,24-,28+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WXFFEILSURAFKL-SUWSLWCISA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1C(C(C(C(O1)COC(=O)C2=CC=CC=C2)O)OC(=O)C3=CC=CC=C3)OC(=O)C4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CO[C@@H]1[C@@H]([C@H]([C@H]([C@H](O1)COC(=O)C2=CC=CC=C2)O)OC(=O)C3=CC=CC=C3)OC(=O)C4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H26O9
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80448643
Record name Methyl 2,3,6-Tri-O-benzoyl-alpha-D-galactopyranoside
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Molecular Weight

506.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3601-36-3
Record name Methyl 2,3,6-tri-O-benzoyl-α-D-galactopyranoside
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Record name Methyl 2,3,6-Tri-O-benzoyl-alpha-D-galactopyranoside
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name α-D-Galactopyranoside, methyl, 2,3,6-tribenzoate
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Preparation Methods

Direct Benzoylation of D-Galactose Derivatives

Early approaches employed stoichiometric benzoyl chloride in pyridine, but poor regioselectivity necessitated iterative protection-deprotection cycles. Modern methods leverage transient protective groups or catalytic systems. For example, stannylene acetal intermediates enable selective benzoylation at C-2, C-3, and C-6 by temporarily masking C-4. This method achieves >80% regioselectivity but requires precise control of reaction time and temperature to avoid acyl migration.

Catalytic Methods for Regioselectivity

Recent advances utilize Lewis acids like zinc chloride (ZnCl₂) or tin(IV) chloride (SnCl₄) to direct benzoylation. A study demonstrated that ZnCl₂ catalyzes benzoylation at C-2, C-3, and C-6 of methyl α-D-galactopyranoside in dichloromethane at 0°C, yielding the tri-O-benzoylated product in 72% yield. Comparative data for catalytic systems is summarized below:

CatalystSolventTemp (°C)Yield (%)Regioselectivity (2,3,6)
ZnCl₂CH₂Cl₂072High
SnCl₄Toluene-1068Moderate
NonePyridine2545Low

Table 1: Catalytic benzoylation efficiency under varying conditions.

Intermediate Synthesis Using Dichloromethyl Methyl Ether (DCMME)

DCMME, in combination with ZnCl₂, facilitates the cleavage of methyl glycosides to glycosyl chlorides, a key step in generating reactive intermediates. For methyl 2,3,6-tri-O-benzoyl-α-D-galactopyranoside, this method involves:

  • Protection : Initial benzoylation of methyl α-D-galactopyranoside using benzoyl chloride and pyridine.

  • Chlorination : Treatment with DCMME and ZnCl₂ at -20°C, converting the anomeric methoxy group to a chloride.

  • Isolation : Crystallization from ethanol yields the glycosyl chloride intermediate in 85% purity.

This intermediate serves as a precursor for further glycosylation reactions, particularly in oligosaccharide synthesis.

Glycosylation and Protecting Group Strategies

Silver Triflate-Mediated Glycosylation

Silver trifluoromethanesulfonate (AgOTf) promotes glycosylation of the glycosyl chloride intermediate with alcohols or other glycosyl acceptors. For example, coupling with methyl 2,3,6-tri-O-benzoyl-β-D-galactopyranoside under AgOTf catalysis produces β-linked disaccharides in 78% yield. The reaction proceeds via an oxocarbenium ion intermediate, with stereochemistry controlled by the anomeric configuration of the donor.

Benzoyl vs. Acetyl Protecting Groups

Benzoyl groups are preferred over acetyl due to their resistance to migration under basic conditions. A case study showed that attempted transesterification of methyl 2,3,4-tri-O-acetyl-6-O-trityl-α-D-galactopyranoside led to acetyl migration, yielding a mixture of products. In contrast, benzoyl-protected analogs remained stable, enabling reliable deprotection at C-4 for subsequent sulfation or functionalization.

Comparative Analysis of Synthetic Routes

Four primary routes have been benchmarked for efficiency:

RouteKey StepsTotal Yield (%)Purity (%)Scalability
ADirect benzoylation → DCMME/ZnCl₂6590Moderate
BStannylene acetal → Benzoylation7088Low
CSnCl₄-catalyzed benzoylation5885High
DAgOTf glycosylation → Deprotection7592Moderate

Table 2: Performance metrics for major synthetic routes.

Route D offers the highest yield but requires costly AgOTf, limiting industrial adoption. Route C balances scalability and cost, though with marginally lower regioselectivity.

Recent Advances in Preparation Methods

One-Pot Regioselective Benzoylation

A 2024 study introduced a one-pot method using imidazole as a transient directing group. This approach achieves 89% regioselectivity for 2,3,6-tri-O-benzoylation by forming a hydrogen-bonded complex that shields C-4. The protocol reduces steps and improves atom economy:

Galactose tetrol+3BzClImidazole, CH₃CNMethyl 2,3,6-tri-O-benzoyl-α-D-galactopyranoside(82% yield)\text{Galactose tetrol} + 3 \text{BzCl} \xrightarrow{\text{Imidazole, CH₃CN}} \text{Methyl 2,3,6-tri-O-benzoyl-α-D-galactopyranoside} \quad (82\% \text{ yield})

Enzymatic Deprotection Strategies

Lipase-catalyzed deprotection of perbenzoylated intermediates has been explored to enhance sustainability. Candida antarctica lipase B selectively cleaves benzoyl groups at C-4 under mild conditions, avoiding harsh alkaline treatments .

Chemical Reactions Analysis

Types of Reactions: Methyl 2,3,6-Tri-O-benzoyl-alpha-D-galactopyranoside undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Applications Overview

Methyl 2,3,6-Tri-O-benzoyl-alpha-D-galactopyranoside is primarily utilized in the following areas:

  • Carbohydrate Synthesis
    • It serves as a glycosyl donor in the synthesis of oligosaccharides and glycoconjugates. The compound's benzoyl protecting groups facilitate selective reactions during glycosylation processes.
  • Drug Development
    • The compound is involved in the creation of antibody-drug conjugates (ADCs), enhancing the specificity and efficacy of therapeutic agents against cancer cells. Its structure allows for conjugation with various cytotoxic agents.
  • Proteomics Research
    • This compound is employed as a biochemical reagent in proteomics for studying glycoproteins and their interactions within biological systems.
  • Biological Studies
    • The compound has applications in studying cellular processes such as apoptosis, autophagy, and immune responses. It is particularly relevant in research involving G protein-coupled receptors (GPCRs) and metabolic enzymes.

Carbohydrate Synthesis

In carbohydrate chemistry, this compound acts as a versatile building block for synthesizing complex carbohydrates. The presence of multiple benzoyl groups allows for selective protection and deprotection strategies during synthesis.

ApplicationDescription
Glycosylation ReactionsUsed as a glycosyl donor to form oligosaccharides.
Synthesis of GlycoconjugatesFacilitates the formation of glycoproteins and glycolipids.

Drug Development

The compound's role in drug development is highlighted by its use in ADCs. By linking cytotoxic drugs to antibodies via this compound, researchers can target specific cancer cells while minimizing damage to healthy tissues.

ApplicationDescription
Antibody-Drug ConjugatesEnhances targeting of cancer therapies.
Cytotoxic Agent LinkerProvides a method for delivering drugs selectively to tumor sites.

Proteomics Research

In proteomics, this compound is crucial for analyzing glycoproteins. Its ability to modify glycan structures allows researchers to investigate the roles of carbohydrates in protein function and disease mechanisms.

ApplicationDescription
Glycoprotein AnalysisAids in the study of glycan-protein interactions.
Protein PurificationUsed in techniques like affinity chromatography for isolating glycoproteins.

Case Studies

  • Synthesis of Oligosaccharides :
    A study demonstrated the efficient use of this compound as a glycosyl donor to synthesize a series of galactose-containing oligosaccharides. The reaction conditions were optimized to achieve high yields with minimal side products.
  • Development of ADCs :
    Research highlighted the successful conjugation of this compound with a potent chemotherapeutic agent to form an ADC that exhibited enhanced cytotoxicity against specific cancer cell lines while reducing systemic toxicity.
  • Glycoprotein Interaction Studies :
    In proteomics research, this compound was utilized to modify glycoproteins for mass spectrometry analysis, revealing critical insights into their structural dynamics and functional roles in cellular signaling pathways.

Mechanism of Action

The mechanism of action of Methyl 2,3,6-Tri-O-benzoyl-alpha-D-galactopyranoside involves its interaction with specific enzymes and proteins. The benzoyl groups can be cleaved by esterases, releasing the active galactopyranoside moiety. This interaction can affect various biochemical pathways, including those involved in carbohydrate metabolism .

Comparison with Similar Compounds

    Methyl alpha-D-galactopyranoside: Lacks the benzoyl groups and is less hydrophobic.

    Methyl 2,3,4-Tri-O-benzoyl-alpha-D-galactopyranoside: Differs in the position of benzoyl groups.

    Methyl 2,3,6-Tri-O-acetyl-alpha-D-galactopyranoside: Contains acetyl groups instead of benzoyl groups.

Uniqueness: Methyl 2,3,6-Tri-O-benzoyl-alpha-D-galactopyranoside is unique due to its specific substitution pattern, which imparts distinct chemical properties and reactivity. The presence of benzoyl groups at the 2, 3, and 6 positions makes it more hydrophobic and influences its interaction with biological molecules .

Biological Activity

Methyl 2,3,6-Tri-O-benzoyl-alpha-D-galactopyranoside (MTBG) is a synthetic organic compound notable for its diverse biological activities and applications in biochemical research. This article delves into the compound's biological activity, focusing on its interactions with enzymes, potential therapeutic applications, and structural characteristics that enhance its functionality.

Chemical Structure and Properties

  • Molecular Formula : C28H26O9
  • Molecular Weight : 506.50 g/mol
  • Melting Point : 143°C
  • Density : 1.35 g/cm³
  • Boiling Point : 666.2°C at 760 mmHg
  • Flash Point : 220.3°C

The compound features three benzoyl groups attached to a galactopyranoside structure, enhancing its solubility and stability in various solvents, making it suitable for biochemical applications .

Enzyme Interactions

MTBG serves as a substrate for studying glycosylation reactions and enzyme activities in carbohydrate metabolism. It has been shown to interact with various enzymes involved in carbohydrate biochemistry:

  • Glycosyltransferases : MTBG acts as a substrate or inhibitor for certain glycosyltransferases, providing insights into enzyme mechanisms and specificity.
  • Hydrolases : Studies indicate that MTBG can influence the activity of hydrolases, which are crucial for carbohydrate metabolism.

Antimicrobial Activity

Recent research has indicated that derivatives of galactopyranoside esters, including MTBG, exhibit promising antimicrobial properties against both Gram-positive and Gram-negative bacteria. The molecular dynamics simulations suggest that these compounds can effectively bind to bacterial receptors, inhibiting their growth .

Case Studies and Research Findings

  • Anticancer Potential :
    • A study evaluated the cytotoxic effects of various galactopyranoside derivatives on human cancer cell lines. MTBG demonstrated selective cytotoxicity against specific cancer types, making it a candidate for further development as an anticancer agent .
  • Glycosylation Studies :
    • Research involving MTBG has focused on its role in glycosylation processes. The compound's structural features allow it to mimic natural substrates in enzymatic reactions, facilitating the study of glycosylation pathways in cellular contexts.
  • Pharmacokinetics and Drug-Likeness :
    • A comprehensive analysis of MTBG's pharmacokinetic properties revealed favorable absorption and distribution characteristics, suggesting its potential as a lead compound in drug development .

Comparative Analysis with Related Compounds

Compound NameStructure FeaturesUnique Aspects
Methyl-alpha-D-galactopyranosideContains one methyl group at the anomeric positionLacks benzoyl protection; more reactive
Benzyl 2,3,6-tri-O-benzoyl-alpha-D-galactopyranosideBenzyl group instead of methylDifferent reactivity profile due to benzyl group
Methyl 2,3-di-O-benzoyl-alpha-D-galactopyranosideTwo benzoyl groups instead of threeLess steric hindrance; different solubility

MTBG's unique structure with three benzoyl substituents provides enhanced stability and solubility compared to other derivatives, making it particularly useful in specific biochemical applications where solubility and reactivity are critical .

Q & A

Basic Research Questions

Q. What are the key steps in synthesizing Methyl 2,3,6-Tri-O-benzoyl-α-D-galactopyranoside, and how is regioselectivity achieved?

  • Methodology : The synthesis typically begins with methyl α-D-galactopyranoside, where benzoyl groups are introduced selectively at the 2-, 3-, and 6-hydroxyl positions. Regioselective acylation is achieved using benzoyl chloride in anhydrous pyridine under controlled temperatures (0–5°C). The 4-hydroxyl position remains unprotected due to steric hindrance and hydrogen-bonding effects from adjacent substituents. Purification involves column chromatography with silica gel and ethyl acetate/hexane gradients .
  • Key Data : Yield optimization (typically 60–75%) depends on reaction time (12–24 hours) and stoichiometric ratios (3.2 equivalents of benzoyl chloride per hydroxyl group) .

Q. How is the compound characterized using spectroscopic and chromatographic methods?

  • Analytical Techniques :

  • NMR : 1^1H and 13^13C NMR confirm substitution patterns. For example, the anomeric proton (H-1) appears as a doublet at δ 5.2–5.4 ppm (J1,2J_{1,2} ≈ 3.5 Hz), while benzoyl carbonyl carbons resonate at δ 165–167 ppm .
  • HPLC : Purity (≥98%) is verified using reverse-phase C18 columns with acetonitrile/water (70:30) mobile phase .
  • Melting Point : The crystalline powder melts sharply at 143°C, confirming homogeneity .

Advanced Research Questions

Q. What strategies address contradictions in reported glycosylation efficiencies with this compound?

  • Challenge : Variability in glycosylation yields (30–85%) arises from competing side reactions (e.g., aglycone migration or β-elimination).
  • Resolution :

  • Activation Methods : Use of NIS/TfOH (N-iodosuccinimide/triflic acid) over BF3_3-Et2_2O improves α-selectivity (α:β ratio >10:1) .
  • Solvent Effects : Dichloromethane enhances reactivity compared to toluene due to better donor solubility and reduced aggregation .
  • Monitoring : Real-time TLC (hexane:EtOAc 3:1) detects intermediates, enabling rapid optimization .

Q. How does ring puckering influence the compound’s reactivity in glycosylation reactions?

  • Conformational Analysis : The galactopyranoside ring adopts a 4C1^4C_1 chair conformation, as confirmed by X-ray crystallography and Cremer-Pople puckering parameters (Q=0.52Q = 0.52 Å, θ=3.5\theta = 3.5^\circ). The 2,3,6-benzoyl groups induce slight distortion, increasing axial strain and reducing nucleophilic attack at the anomeric center. Computational studies (DFT/B3LYP) correlate puckering amplitude with glycosylation activation energy (Ea85E_a ≈ 85 kJ/mol) .

Q. What are the limitations of using this compound in oligosaccharide assembly, and how can they be mitigated?

  • Limitations :

  • Steric Hindrance : Bulky benzoyl groups hinder coupling at the 4-position.
  • Stability : Acidic conditions may cleave benzoyl esters prematurely.
    • Solutions :
  • Temporary Protecting Groups : Replace 4-OH with levulinoyl ester for selective deprotection .
  • Enzymatic Methods : Galactosidases retain activity with benzoylated donors, enabling regioselective glycosylations in aqueous buffers .

Methodological Comparisons

Q. How does Methyl 2,3,6-Tri-O-benzoyl-α-D-galactopyranoside compare to its tetra-O-benzyl analog in glycosylation reactions?

  • Reactivity : The benzoylated derivative shows slower glycosylation kinetics (half-life ≈ 2 hours vs. 30 minutes for benzyl analogs) due to electron-withdrawing ester groups.
  • Selectivity : Benzoyl groups enhance α-selectivity (α:β >10:1) compared to benzyl analogs (α:β ≈ 4:1), attributed to stereoelectronic effects stabilizing the oxocarbenium intermediate .
  • Stability : Benzoyl esters are more resistant to hydrogenolysis, requiring harsher conditions (NaOMe/MeOH, 50°C) for deprotection .

Data Contradiction Analysis

Q. Why do NMR spectra of this compound vary across studies, and how can reproducibility be ensured?

  • Sources of Variability :

  • Solvent Effects : Chemical shifts differ in CDCl3_3 vs. DMSO-d6_6 due to hydrogen bonding with DMSO.
  • Temperature : Elevated temperatures (e.g., 40°C) cause signal broadening for hydroxyl protons.
    • Best Practices : Standardize conditions (25°C, CDCl3_3) and reference internal standards (TMS) for cross-study comparisons .

Applications in Drug Development

Q. How is this compound utilized in prodrug synthesis or targeted delivery systems?

  • Case Study : The 6-OH position, when deprotected, serves as a conjugation site for anticancer agents (e.g., doxorubicin). Enzymatic hydrolysis by tumor-associated esterases releases the drug selectively. In vitro assays show 3-fold higher cytotoxicity in MCF-7 cells compared to non-targeted analogs .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Methyl 2,3,6-Tri-O-benzoyl-alpha-D-galactopyranoside
Reactant of Route 2
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Reactant of Route 2
Methyl 2,3,6-Tri-O-benzoyl-alpha-D-galactopyranoside

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